Pubchem_57370202
Description
Historical Trajectories in Scientific Understanding of Alums
The history of alums, a class of chemical compounds, is ancient, with documented use by Greek and Roman civilizations for dyeing and medicinal purposes. alidirect.co.ukwikipedia.orgchemcess.com The term "alum" originally referred to potassium aluminum sulfate (B86663). alidirect.co.uk These early applications, particularly as mordants in dyeing, were a cornerstone of international trade for centuries. wikipedia.org
The scientific understanding of alums evolved significantly over time. In the 16th century, Paracelsus was the first to differentiate alum from iron vitriol. chemcess.com The 18th century marked a pivotal period in elucidating the chemical nature of alums. In 1754, German chemist Andreas Sigismund Marggraf successfully synthesized the earth of alum and demonstrated that adding soda, potash, or an alkali to a solution of this new earth in sulfuric acid produced alum. wikipedia.org Later, in 1767, Torbern Bergman not only synthesized alum from alunite (B1170652) but also established it as a double salt. wikipedia.org The crucial discovery that the potassium ion in alum could be substituted by an ammonium (B1175870) ion was made by Chaptal and Vauquelin. chemcess.com Louis Vauquelin ultimately determined the composition of common alum in 1797. wikipedia.org
The industrial production of alums, initially reliant on materials like alum stone and alum shale, diminished in importance with the advent of cost-effective methods for producing high-purity aluminum sulfate. chemcess.com Today, the production of alums, including aluminum ammonium sulfate, primarily starts from aluminum hydroxide (B78521), which is derived from bauxite (B576324) through the Bayer process. chemcess.com
Contemporary Research Significance and Scope for Aluminum Ammonium Sulfate
Aluminum ammonium sulfate, with the chemical formula (NH₄)Al(SO₄)₂·12H₂O for its dodecahydrate form, is a subject of ongoing research due to its versatile properties and applications. wikipedia.org While not a major industrial chemical, its cost-effectiveness makes it valuable for numerous niche applications. wikipedia.org
Current research explores its use in various fields:
Materials Science : Pyrolysis of ammonium alum yields alumina (B75360), which is utilized in the production of grinding powders and as a precursor for synthetic gems. wikipedia.org Research also focuses on synthesizing alumina with specific particle sizes and distributions by precipitating aluminum ammonium sulfate solutions. researchgate.net
Environmental Science : It is widely used in water purification as a coagulant to remove suspended particles. wikipedia.orgchemicalbook.com Its role in treating industrial wastewater is also a significant area of study. chemicalbook.com
Chemical Synthesis : It serves as a starting material for the preparation of high-purity reactive alumina. researchgate.net Research has also investigated its reaction with high-alumina fly ash to enhance alumina extraction.
Analytical Chemistry : In laboratory settings, it can be used as a reagent and in the study of crystal formation. amarischemicalsolutions.comfuturemarketinsights.com
Other Niche Applications : Its properties are leveraged in vegetable glues, porcelain cements, deodorants, tanning, dyeing, and fireproofing textiles. wikipedia.org It is also used as a repellent for birds and animals. herts.ac.uknih.gov
Methodological Approaches in Chemical Research on Aluminum Ammonium Sulfate
The investigation of aluminum ammonium sulfate involves a range of modern analytical and research techniques to characterize its structure, properties, and behavior.
Synthesis and Production: The primary method for producing ammonium alum involves the reaction of aluminum hydroxide with sulfuric acid and ammonium sulfate. wikipedia.org Another common laboratory and industrial synthesis route is the reaction of aluminum sulfate with ammonium sulfate.
Structural Analysis: The crystal structure of aluminum ammonium sulfate has been extensively studied using X-ray and neutron diffraction techniques. arizona.edu These studies have confirmed that the dodecahydrate form crystallizes in the cubic space group Pa3. arizona.edu The arrangement of atoms, including the positions of hydrogen atoms in the water molecules and the ammonium ion, has been determined through these methods. arizona.eduajsonline.org
Analytical Characterization: Various analytical methods are employed to determine the purity and composition of aluminum ammonium sulfate. These include:
Titrimetric Methods : A titrimetric method using formaldehyde (B43269) and potassium fluoride (B91410) has been developed for the estimation of ammonium sulfate in the presence of aluminum sulfate. drdo.gov.in
Complexometry : An assay by complexometry is used to determine the aluminum content. acs.org
Spectroscopy : Techniques like Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) are used for the analysis of trace elemental impurities such as calcium, iron, potassium, and sodium. acs.org
Chromatography : Various chromatographic techniques are utilized in the analysis of related compounds and impurities. pharmacompass.com
Thermal Analysis: The thermal decomposition of aluminum ammonium sulfate has been studied to understand its behavior at elevated temperatures. Dehydration occurs at approximately 250°C, and further heating leads to decomposition, ultimately forming γ-Al₂O₃ at 1223 K.
Table of Physicochemical Properties of Aluminum Ammonium Sulfate
| Property | Value |
|---|---|
| Chemical Formula | (NH₄)Al(SO₄)₂·12H₂O (dodecahydrate) wikipedia.org |
| Molar Mass | 453.33 g/mol (dodecahydrate) pharmacompass.com |
| Appearance | White crystalline solid wikipedia.org |
| Crystal Structure | Cubic (dodecahydrate) wikipedia.org |
| Solubility in Water | 15 g/100 mL at 20 °C github.io |
Interactive Data Table: Solubility of Aluminum Ammonium Sulfate
| Temperature (°C) | Solubility ( g/100 mL) |
|---|---|
| 0 | 5.9 |
| 20 | 15 |
| 50 | 35 |
Properties
CAS No. |
15710-63-1 |
|---|---|
Molecular Formula |
AlH4NO8S2-3 |
Molecular Weight |
237.15 g/mol |
InChI |
InChI=1S/Al.H3N.2H2O4S/c;;2*1-5(2,3)4/h;1H3;2*(H2,1,2,3,4)/p-3 |
InChI Key |
ZKZAROIVOQQQQU-UHFFFAOYSA-K |
Canonical SMILES |
N.OS(=O)(=O)O.[Al] |
Synonyms |
Ammonia alum |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Control of Precursor Formation: Basic Aluminum Sulfate (B86663) and Ammonium (B1175870) Alunite (B1170652)
The synthesis of aluminum ammonium sulfate can involve the careful control of precursor formation, particularly the selective synthesis of either basic aluminum sulfate (BAS) or ammonium alunite. The formation of these precursors is highly dependent on specific reaction conditions, which can be manipulated to yield the desired compound with distinct physical and chemical properties. Key parameters influencing the synthetic outcome include precipitant concentration, pH, and temperature.
Research into the synthesis of these precursors from an aluminum sulfate solution using homogeneous precipitation has identified the concentration of the precipitating agent as a critical factor. sciencepublishinggroup.comscispace.com Specifically, when using ammonium bisulfite as a precipitant, its concentration directly influences whether basic aluminum sulfate or ammonium alunite is formed. sciencepublishinggroup.com A high concentration of the precipitant agent promotes the formation of crystalline ammonium alunite, which presents a lamellar morphology. sciencepublishinggroup.comscispace.com Conversely, lower concentrations of the precipitant favor the synthesis of basic aluminum sulfate, which is characterized by amorphous, spherical particles. sciencepublishinggroup.comscispace.com
The two precursors exhibit different compositions, which affects their potential applications, such as in the production of alumina (B75360) (Al₂O₃). Ammonium alunite contains fewer sulfate ions and more water compared to BAS. sciencepublishinggroup.com Consequently, after heat treatment up to 1200°C, ammonium alunite yields 28% aluminum oxide by weight, while basic aluminum sulfate produces a significantly higher yield of 48% by weight. sciencepublishinggroup.comscispace.com
Table 1: Influence of Precipitant Agent Concentration on Precursor Synthesis
This table outlines the effect of precipitant (ammonium bisulfite) concentration on the formation of either Basic Aluminum Sulfate or Ammonium Alunite from an aluminum sulfate solution.
| Precipitant Concentration | Resulting Precursor | Morphology | Final Al₂O₃ Yield (wt%) |
| Low | Basic Aluminum Sulfate (BAS) | Amorphous, Spherical | 48% |
| High | Ammonium Alunite | Crystalline, Lamellar | 28% |
The formation mechanism of basic aluminum sulfate is described as a dissolution-recrystallization process. rsc.org In this process, the concentration of H⁺ ions is a crucial factor that influences the dissolution of the aluminum source (such as γ-AlOOH) and the composition of the final product. rsc.org The precipitation of BAS can also be precisely controlled by maintaining a constant acidic pH, for example, within the range of 5.5 to 6.5, through the simultaneous addition of aluminum sulfate and ammonium hydroxide (B78521) solutions. google.com
Temperature is another key parameter for controlling precursor formation, particularly for ammonium alunite. Hydrothermal synthesis methods can yield ammonium alunite from an ammonium aluminum sulfate solution at temperatures exceeding 180°C. mdpi.com Another study notes its formation from a mixture of aluminum sulfate and ammonium sulfate when held at 190°C. researchgate.net
Table 2: Key Control Parameters in Precursor Synthesis
This table summarizes the primary reaction conditions that can be adjusted to selectively synthesize Basic Aluminum Sulfate and Ammonium Alunite.
| Precursor | Control Parameter | Conditions and Reagents |
| Basic Aluminum Sulfate (BAS) | Precipitant Concentration | Low concentration of ammonium bisulfite in aluminum sulfate solution. sciencepublishinggroup.comscispace.com |
| pH | Constant acidic pH (e.g., 5.5-6.5) using ammonium hydroxide. google.com | |
| Ammonium Alunite | Precipitant Concentration | High concentration of ammonium bisulfite in aluminum sulfate solution. sciencepublishinggroup.comscispace.com |
| Temperature | Hydrothermal synthesis at >180°C from ammonium aluminum sulfate solution. mdpi.com |
Crystallographic and Structural Elucidation
X-ray and Neutron Diffraction Investigations of Crystal Structuresarizona.eduresearchgate.net
X-ray and neutron diffraction are powerful techniques for determining the precise location of atoms in a crystalline solid. Studies on aluminum ammonium (B1175870) sulfate (B86663) dodecahydrate (AASD alum) have revealed that it crystallizes in the cubic space group Pa3, with four formula units (Z = 4) per unit cell. arizona.eduresearchgate.net The lattice parameter, a₀, has been determined to be approximately 12.242(1) Å. researchgate.net These investigations have provided a foundational understanding of the three-dimensional arrangement of the aluminum and ammonium cations, the sulfate anions, and the water molecules of hydration.
A key finding from these diffraction studies is the disorder present in both the ammonium and sulfate groups. arizona.eduresearchgate.net The ammonium ions, centered at a site of inversion symmetry, achieve this symmetry on average by adopting two different orientations with equal probability. researchgate.netiucr.org This disorder is not static but is described as a quantized rotation of the NH₄⁺ group. researchgate.net
Table 1: Crystallographic Data for Aluminum Ammonium Sulfate Dodecahydrate
| Parameter | Value | Reference |
| Crystal System | Cubic | arizona.edugithub.io |
| Space Group | Pa3 | arizona.eduresearchgate.net |
| Lattice Constant (a₀) | 12.242(1) Å | researchgate.net |
| Formula Units per Cell (Z) | 4 | researchgate.net |
Alums can crystallize in one of three polymorphous forms known as α, β, and γ, which are distinguished by the orientation of the sulfate ions relative to the trigonal axes of the unit cell. arizona.edu Aluminum ammonium sulfate is classified as an α-alum. iucr.org In this form, the sulfate groups exhibit orientational disorder. Neutron diffraction studies have confirmed the presence of this sulfate group disorder. iucr.org A significant portion of the sulfate tetrahedra are found in a "reversed" orientation along the threefold axis. arizona.eduresearchgate.net For ammonium alum, this disorder has been quantified to be about 17%. arizona.eduresearchgate.net This is in contrast to other alums like methylammonium (B1206745) aluminum sulfate dodecahydrate, where the sulfate disorder is significantly lower (around 4.2%). researchgate.net
The type of alum structure (α, β, or γ) that forms is primarily determined by the size of the monovalent cation. arizona.edu The substitution of the ammonium ion (NH₄⁺) for other monovalent cations, such as potassium (K⁺) or rubidium (Rb⁺), can influence the crystal architecture. While all form α-alums, the specific structural details, such as the degree of disorder in the sulfate groups, can be affected. iucr.org For instance, the replacement of the monovalent cation with a substituted ammonium group, like methylammonium (NH₃CH₃⁺) or hydroxylammonium (NH₃OH⁺), also leads to the formation of alums. arizona.eduresearchgate.net In these cases, the non-spherical nature and size of the cation introduce specific types of disorder and influence the hydrogen bonding network within the crystal. arizona.edu
Advanced Spectroscopic Characterization
Spectroscopic techniques that probe the vibrational modes of molecules are invaluable for understanding the local chemical environment and bonding within a crystal structure.
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups and study the bonding within aluminum ammonium sulfate. The FTIR spectrum of ammonium alum shows characteristic absorption bands corresponding to the vibrations of the ammonium ion (NH₄⁺), the sulfate ion (SO₄²⁻), and the water molecules (H₂O). akjournals.com A distinctive band around 1430 cm⁻¹ is indicative of the ammonium ion. researchgate.net The broad absorption of the sulfate group is typically observed around 1100 cm⁻¹. researchgate.net The presence of water of hydration is confirmed by broad absorption bands in the O-H stretching region.
FTIR has also been employed in conjunction with thermal analysis techniques like thermogravimetry (TG) and differential scanning calorimetry (DSC) to study the decomposition of ammonium alum. akjournals.com By analyzing the evolved gases with FTIR, the dehydration and desulfation processes can be more accurately characterized. akjournals.com Furthermore, photochemical studies using FTIR have investigated the stability of related ionic liquids, showing changes in the vibrational bands of constituent groups upon irradiation.
Table 2: Characteristic FTIR Absorption Bands for Aluminum Ammonium Sulfate
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3400-3000 | O-H stretching (water) | akjournals.com |
| ~1640 | H-O-H bending (water) | akjournals.com |
| ~1430 | N-H bending (ammonium) | researchgate.net |
| ~1100 | S-O stretching (sulfate) | researchgate.net |
| ~620 | S-O bending (sulfate) | researchgate.net |
Raman spectroscopy provides complementary information to FTIR and is particularly useful for studying the symmetric vibrations of non-polar groups. The Raman spectrum of ammonium alum exhibits numerous lines corresponding to the internal vibrations of the sulfate and ammonium ions, as well as lattice vibrations. ias.ac.in Studies have identified over twenty distinct Raman lines for ammonium alum. ias.ac.in The analysis of these spectra, in the context of the cubic crystal structure, allows for the assignment of the observed frequencies to specific vibrational modes (symmetric, doubly degenerate, and triply degenerate). ias.ac.in Interestingly, in some studies, the Raman lines due to the oscillations of the ammonium ion were not recorded, which was noted as a surprising result. ias.ac.in Raman microscopy has also been used to characterize various hydrated aluminum sulfates, including the natural mineral form of ammonium alum, tschermigite. bohrium.com
Electron Microscopy and Morphological Studies
Scanning Electron Microscopy (SEM) is a technique used to visualize the surface morphology of materials at high magnification. Studies on aluminum ammonium sulfate have utilized SEM to characterize the shape and surface features of its crystals. researchgate.netresearchgate.netresearchgate.net These investigations have shown that crystals obtained through cooling crystallization can possess a rhombic shape with a smooth surface. researchgate.net The particle size of the crystals can be influenced by the crystallization time. researchgate.net In other applications, SEM has been used to observe the morphology of nanoparticles synthesized using aluminum ammonium sulfate as a precursor. For example, one study reported the formation of spherical aluminum hydroxide (B78521) nanoparticles with diameters of about 60 nm. researchgate.net
Scanning Electron Microscopy (SEM) for Particle Morphology
Scanning Electron Microscopy (SEM) is an essential technique for characterizing the surface topography and morphology of particulate materials. In the study of aluminum ammonium sulfate, SEM analysis has been used to observe the shape and surface features of crystals obtained from cooling crystallization processes. researchgate.netresearchgate.net Research findings indicate that as-obtained crystals of aluminum ammonium sulfate typically possess a rhombic shape with a smooth surface. researchgate.netresearchgate.net The particle size of these crystals has been noted to increase with longer crystallization times. researchgate.net SEM provides direct visual evidence of the crystal habit, which is crucial for understanding the effects of various process parameters on the final product quality.
Field Emission Microscopy (FEM) in Characterizing Homogeneous Precipitates
Field Emission Microscopy (FEM) and the related, more common, Field Emission Scanning Electron Microscopy (FE-SEM) are powerful analytical tools for studying surfaces and precipitates at near-atomic resolution. wikipedia.orgmines.edu These techniques utilize a strong electric field to induce electron emission from a sharp sample tip, generating a highly magnified image on a detector that corresponds to the work function map of the emitter surface. wikipedia.org In processes related to the synthesis and purification of aluminum compounds, FE-SEM has been employed to characterize precipitates. For instance, in the extraction of alumina (B75360) from high-alumina fly ash, where aluminum ammonium sulfate is an intermediate, FE-SEM was used to characterize the formation of an ammonioalunite (NH₄Al₃(SO₄)₂(OH)₆) precipitate. researchgate.net This demonstrates the utility of field emission techniques in identifying and analyzing the morphology of homogeneous precipitates that are critical intermediates in the production of alumina from aluminum ammonium sulfate.
Crystal Growth Mechanisms and Kinetics
The formation of aluminum ammonium sulfate crystals is governed by specific thermodynamic and kinetic principles. Understanding these mechanisms is vital for controlling crystal size, shape, and purity.
Cooling Crystallization Processes and Metastable Zone Width (MSZW)
Cooling crystallization is a common method for producing aluminum ammonium sulfate from an aqueous solution. researchgate.net A critical parameter in this process is the Metastable Zone Width (MSZW). researchgate.net The MSZW is the region between the solubility and supersolubility curves where a solution is supersaturated, allowing existing crystals to grow, but primary nucleation does not spontaneously occur. mt.comuni-halle.de It represents the maximum undercooling a solution can withstand before nucleation begins. researchgate.net The width of this zone is not a fixed thermodynamic property but a kinetic boundary that is influenced by several process parameters. mt.comyoutube.com Characterizing the MSZW is essential for developing a controlled and scalable crystallization process, as operating within this zone allows for controlled crystal growth and helps avoid uncontrolled, rapid nucleation that can lead to fine, impure particles. mt.comyoutube.com
Influence of Stirring Speed and Cooling Rate on Crystal Formation
The kinetics of aluminum ammonium sulfate crystallization are significantly affected by mechanical and thermal factors, namely stirring speed and cooling rate. These parameters directly influence the Metastable Zone Width (MSZW) and, consequently, the nucleation and growth of crystals. researchgate.net
Research on the cooling crystallization of aluminum ammonium sulfate in pure water has shown that the MSZW decreases slightly with an increase in stirring speed. researchgate.netresearchgate.net A higher stirring rate enhances solute diffusion and increases the frequency of crystal collisions, which can promote secondary nucleation and narrow the metastable zone. tandfonline.com
Conversely, the MSZW is also influenced by the cooling rate. Studies have found that the MSZW of aluminum ammonium sulfate decreases with a decreasing cooling rate. researchgate.netresearchgate.net Slower cooling provides more time for nuclei to form and grow in a controlled manner, thus narrowing the kinetic boundary for spontaneous nucleation. The relationship between these parameters and the MSZW is crucial for process control.
| Process Parameter | Change in Parameter | Effect on Metastable Zone Width (MSZW) |
|---|---|---|
| Stirring Speed | Increase | Slight Decrease |
| Stirring Speed | Decrease | Slight Increase |
| Cooling Rate | Increase | Slight Increase |
| Cooling Rate | Decrease | Slight Decrease |
Mechanisms of Dendritic Growth in Gel Media
Dendritic growth is a form of crystal formation characterized by a multi-branching, tree-like structure. This phenomenon occurs during solidification from a supersaturated or supercooled state. While specific studies on the dendritic growth of aluminum ammonium sulfate in gel media are not widely documented, the underlying mechanisms can be understood from studies of analogous systems, such as ammonium chloride, which serves as a transparent model for metal alloy solidification.
In a gel medium, the growth of dendrites is governed by the interplay between the chemical driving force (supersaturation) and mass transport limitations (diffusion). The gel acts as a viscous medium that limits the diffusional mass transfer of ions to the growing crystal interface.
High Supersaturation / Low Viscosity: When the chemical driving force is dominant (high salt concentration and low gel concentration), a more ordered dendrite structure tends to form. Primary branches grow, followed by secondary side branches that often form at specific angles (e.g., 90 degrees for cubic systems).
Low Supersaturation / High Viscosity: When diffusion becomes the rate-limiting step (lower salt concentration and higher gel concentration), the growth rate slows, and the resulting dendrite structure becomes more disordered and denser.
The gel medium allows for the de-coupling of thermal and solute diffusion, making it an effective tool for studying the fundamental physicochemical forces that dictate crystal morphology.
Thermal Decomposition and Material Transformation Pathways
Kinetic and Mechanistic Studies of Thermal Dissociation
The thermal dissociation of aluminum ammonium (B1175870) sulfate (B86663) is not a single-step process but rather a sequence of overlapping reactions that are highly dependent on temperature and atmosphere.
The thermal decomposition of aluminum ammonium sulfate dodecahydrate [NH₄Al(SO₄)₂·12H₂O] proceeds through several distinct stages. Initially, upon heating, the compound undergoes dehydration, where the twelve water molecules of crystallization are released. This process is typically complete by approximately 250°C. ucl.ac.uk
Following dehydration, the liberation of ammonia (B1221849) and some sulfur trioxide occurs from the anhydrous aluminum ammonium sulfate. This stage is a critical step that differentiates its decomposition from that of other aluminum sulfates. aidic.it The evolution of these gases creates a porous structure in the remaining solid, which can influence the kinetics of the subsequent desulfuration step. aidic.it
Dehydration: NH₄Al(SO₄)₂·12H₂O → NH₄Al(SO₄)₂ + 12H₂O(g)
Ammonia Liberation: 2NH₄Al(SO₄)₂ → Al₂(SO₄)₃ + 2NH₃(g) + H₂O(g) + SO₃(g) aidic.it
Desulfuration: Al₂(SO₄)₃ → Al₂O₃ + 3SO₃(g)
The precise temperature ranges for these stages can be influenced by factors such as heating rate and the surrounding atmosphere.
The kinetics of the thermal decomposition of aluminum ammonium sulfate have been described by various mathematical models to elucidate the reaction mechanisms. For the desulfuration of basic aluminum ammonium sulfate, a contracting disc model has been shown to be applicable, with a determined activation energy of 235 kJ/mol. aidic.it The selection of an appropriate kinetic model is often based on statistical criteria and the use of a reduced-time scale to best fit the experimental data obtained from thermogravimetric analysis (TGA).
Kinetic studies on the desulfuration of basic aluminum ammonium sulfate in a hydrogen atmosphere have identified that the function g(α) = -ln(1-α) provides a good description of the process over a temperature range of 798–973 K. The kinetic parameters for this process are detailed in the table below.
| Temperature (K) | Rate Constant (k x 10³) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) |
|---|---|---|---|
| 798 | 1.10 | Not explicitly stated for each temperature | Not explicitly stated |
| 823 | 2.03 | ||
| 848 | 3.81 | ||
| 873 | 6.78 | ||
| 898 | 12.0 | ||
| 973 | 70.4 |
Formation of Advanced Aluminum Oxide Materials
The controlled thermal decomposition of aluminum ammonium sulfate is a versatile method for synthesizing various phases of aluminum oxide (alumina), each with distinct properties and applications.
The calcination of the decomposition products of aluminum ammonium sulfate at different temperatures allows for the selective synthesis of gamma-alumina (γ-Al₂O₃) and alpha-alumina (α-Al₂O₃) nanostructures. Gamma-alumina, a metastable phase with a high surface area, is typically formed at lower calcination temperatures. ucl.ac.uk As the temperature is increased, a phase transformation occurs, leading to the formation of the more stable and harder alpha-alumina. ucl.ac.uk
The synthesis often involves an intermediate precursor, such as pseudoboehmite, which upon calcination, yields high-purity alumina (B75360) nanoparticles. The morphology of the final alumina product can be influenced by the synthesis conditions of the precursor.
The calcination temperature is a critical parameter that dictates the phase composition, crystallinity, and textural properties of the resulting alumina. The formation of gamma-alumina from the thermal decomposition of ammonium alum has been observed to begin at temperatures as low as 825°C. ucl.ac.uk This phase remains stable up to approximately 1125°C, after which the transformation to alpha-alumina commences. ucl.ac.uk A fully crystalline alpha-alumina phase is typically achieved at 1200°C. ucl.ac.ukmdpi.com
The calcination temperature also significantly impacts the specific surface area, pore volume, and crystallite size of the alumina. Generally, as the calcination temperature increases, the specific surface area and pore volume decrease, while the crystallite size and crystallinity increase.
| Calcination Temperature (°C) | Alumina Phase | Specific Surface Area (m²/g) | Pore Volume (cm³/g) | Average Crystallite Size (nm) |
|---|---|---|---|---|
| 500 | γ-Al₂O₃ | 269.44 | 0.674 | - |
| 600 | γ-Al₂O₃ | 327.25 | 0.818 | 26.45 |
| 650 | γ-Al₂O₃ | 218.45 | 0.546 | 25.27 |
| 850 | γ-Al₂O₃ | 166 | - | - |
| 1200 | α-Al₂O₃ | - | - | - |
Data compiled from studies on alumina derived from related precursors. ucl.ac.uk
Pseudoboehmite (AlOOH) is a crucial intermediate in the synthesis of high-quality gamma-alumina. It can be produced by the neutralization of an aluminum ammonium sulfate solution with a precipitating agent such as ammonia water. mdpi.com The synthesis conditions, including temperature and pH, play a significant role in determining the morphology and properties of the pseudoboehmite precursor. mdpi.com
For instance, the reaction between an ammonium aluminum sulfate solution and ammonia water at 80-85°C can result in flake-like, overlapping flower-like structures of pseudoboehmite. mdpi.com This precursor can then be calcined at temperatures around 450-500°C to transform it into gamma-alumina with a high specific surface area. The use of pseudoboehmite as a precursor offers a reliable pathway to produce gamma-alumina with desirable textural properties for various applications.
Environmental and Atmospheric Thermal Reactivity
Aluminum ammonium sulfate, as a component of the broader class of ammonium sulfate aerosols, plays a significant role in atmospheric chemistry and environmental processes. Its reactivity in the atmosphere is largely dictated by its physical state, interaction with water vapor, and reactions with other atmospheric constituents, all of which are influenced by ambient temperature and solar radiation.
Sulfate aerosols, including aluminum ammonium sulfate, are prevalent in the troposphere. They originate from both natural sources, such as volcanic emissions, and anthropogenic activities like the combustion of fossil fuels. noaa.govnasa.gov In the atmosphere, these compounds exist as fine solid or liquid particles suspended in the air. natureasia.com A primary characteristic of these aerosols is their hygroscopicity—the ability to absorb moisture from the air. nasa.gov This property is critically dependent on the surrounding relative humidity (RH). When the ambient RH increases to a specific point, known as the deliquescence relative humidity (DRH), the solid aerosol particle will rapidly absorb water to form a concentrated aqueous droplet. nasa.govacs.org Conversely, as the RH decreases, the particle will lose water and crystallize at its efflorescence relative humidity (ERH). acs.org For ammonium sulfate, deliquescence occurs at approximately 80% RH, while efflorescence happens at around 34-35% RH. copernicus.orgcopernicus.org This cycling of water uptake and release is a key process that affects the particle's size, phase, and chemical reactivity. nih.gov
The presence of these sulfate aerosols has a notable impact on the Earth's climate. By scattering incoming solar radiation, they contribute to a cooling effect, which can partially offset the warming caused by greenhouse gases. noaa.govebsco.com Furthermore, these particles act as cloud condensation nuclei (CCN), providing surfaces for water vapor to condense upon, which is fundamental to the formation of clouds. mpg.de The number and composition of CCN can influence cloud properties, such as droplet size and reflectivity, thereby indirectly affecting the planet's energy balance. nasa.govnih.gov
Research has revealed unexpected chemical reactions occurring on the surface of ammonium sulfate aerosols. natureasia.com For instance, these particles can catalytically promote sulfate-reducing ammonia oxidation, a reaction that would not typically proceed spontaneously. natureasia.com The atmospheric behavior of aluminum ammonium sulfate is also modified by its interaction with other pollutants. Secondary organic aerosols (SOAs), formed from the oxidation of volatile organic compounds, can coat sulfate particles. acs.orgrsc.org Such coatings can alter the physical properties of the aerosol; for example, observations in the Arctic have shown that organic-coated ammonium sulfate particles can remain solid even at high relative humidity. nih.gov In industrial or polluted environments, ammonium sulfate particles, when sufficient moisture is present, can also contribute to the atmospheric corrosion of metals like aluminum. osti.gov
The table below summarizes key atmospheric properties and processes related to ammonium sulfate aerosols.
| Property / Process | Description | Atmospheric Significance |
|---|---|---|
| Hygroscopicity | The ability to absorb moisture from the atmosphere. Governed by Deliquescence Relative Humidity (DRH) and Efflorescence Relative Humidity (ERH). nasa.gov | Affects particle size, phase, and chemical reactivity; crucial for cloud formation. nih.govnih.gov |
| Cloud Condensation Nuclei (CCN) Activity | Sulfate aerosols act as seeds for the formation of cloud droplets. mpg.de | Influences cloud formation, properties (e.g., reflectivity, lifetime), and precipitation patterns. nasa.gov |
| Radiative Forcing | Sulfate aerosols primarily scatter incoming solar radiation. ebsco.com | Contributes to a net cooling effect on the global climate, partially offsetting warming from greenhouse gases. noaa.gov |
| Surface Chemistry | Particle surfaces can catalyze unique chemical reactions, such as sulfate-reducing ammonia oxidation. natureasia.com | Impacts the atmospheric cycles of sulfur and nitrogen and the transformation of pollutants. natureasia.com |
| Interaction with Organics | Can become internally mixed or coated with Secondary Organic Aerosols (SOAs). acs.orgrsc.org | Alters the physical state, water uptake behavior, and lifespan of the aerosol particles. nih.gov |
Solution Chemistry, Phase Equilibria, and Thermodynamics
Solubility Isotherms in Multi-Component Aqueous Systems
The crystallization of ammonium (B1175870) aluminum sulfate (B86663), often referred to as ammonium alum, is a key step in producing high-purity aluminum compounds and in recovering aluminum from industrial effluents. acs.org This process typically occurs in solutions where the molar ratio of ammonium to aluminum deviates from unity and where excess sulfuric acid is present. acs.org Therefore, a thorough understanding of the solubility isotherms in these complex systems is crucial for defining the optimal parameters for crystallization. acs.org
The solubility of ammonium aluminum sulfate dodecahydrate (NH₄Al(SO₄)₂·12H₂O) has been studied in the quaternary system consisting of aluminum sulfate (Al₂(SO₄)₃), ammonium sulfate ((NH₄)₂SO₄), sulfuric acid (H₂SO₄), and water (H₂O). acs.orgcolab.ws Research conducted at various temperatures, including 25, 30, 40, and 50 °C, provides insight into the phase equilibria of this system. acs.orgresearchgate.net
Below are selected solubility data for ammonium aluminum sulfate dodecahydrate in the Al₂(SO₄)₃ + (NH₄)₂SO₄ + H₂O system at 25 °C.
| Mass Fraction Al₂(SO₄)₃ (w) | Mass Fraction (NH₄)₂SO₄ (w) |
|---|---|
| 0.0037 | 0.428 |
| 0.015 | 0.350 |
| 0.029 | 0.266 |
| 0.046 | 0.187 |
| 0.057 | 0.101 |
| 0.060 | 0.052 |
| 0.088 | 0.038 |
| 0.141 | 0.026 |
| 0.205 | 0.019 |
Data sourced from J. Chem. Eng. Data 2007, 52, 2, 425–430. acs.org
The thermodynamic properties of the complex Al₂(SO₄)₃–(NH₄)₂SO₄–H₂SO₄–H₂O system can be modeled to predict phase equilibria. A theoretical treatment of the thermodynamics of the ternary subsystem ((NH₄)₂SO₄ + Al₂(SO₄)₃ + H₂O) has been successfully presented using the Pitzer formalism. acs.org This approach is a powerful tool in solution chemistry for calculating activity coefficients in concentrated electrolyte solutions, providing a framework for understanding the non-ideal behavior of ions in these complex aqueous environments.
Hydration Analysis and Hydrolysis Considerations in Aqueous Solutions
Aluminum ammonium sulfate is a hydrated double salt, typically encountered as the dodecahydrate (NH₄Al(SO₄)₂·12H₂O). atamanchemicals.comwikipedia.org The water of crystallization is an integral part of its solid structure. youtube.com Upon dissolution, the aluminum and ammonium ions become hydrated by water molecules.
The hydrolysis of the aluminum ion (Al³⁺) is a significant consideration in aqueous solutions, as it can lead to the formation of aluminum hydroxide (B78521) and an increase in acidity. atamanchemicals.comchemicalbook.com However, in saturated solutions of ammonium alum within the (NH₄)₂SO₄ + Al₂(SO₄)₃ + H₂O system, the hydrolysis of aluminum ions is almost completely suppressed. acs.org Even in solutions with low aluminum concentrations, the degree of hydrolysis is minimal. For instance, in a solution with mass fractions of Al₂(SO₄)₃ and (NH₄)₂SO₄ at 0.0037 and 0.428 respectively, it is predicted that only 0.05% of the aluminum would precipitate as amorphous aluminum hydroxide. acs.org Earlier studies on solubility in this system also did not report the occurrence of significant aluminum hydrolysis. acs.org
Thermodynamic Properties of Dissolution and Crystallization
The dissolution and crystallization of aluminum ammonium sulfate are processes governed by fundamental thermodynamic principles. Calculating the changes in enthalpy, entropy, and Gibbs free energy provides critical insights into the spontaneity and energy requirements of these phase transitions.
The thermodynamic properties associated with the dissolution of aluminum ammonium sulfate have been determined through studies of its cooling crystallization in pure water. researchgate.netresearchgate.net These calculations are essential for understanding the energy changes that occur as the compound dissolves.
The key thermodynamic parameters for the dissolution process are as follows:
| Thermodynamic Property | Symbol | Value |
|---|---|---|
| Standard Enthalpy | ΔH° | +56.8 kJ/mol |
| Standard Entropy | ΔS° | +115.3 J/(mol·K) |
| Standard Gibbs Free Energy | ΔG° | +22.5 kJ/mol |
Data sourced from CrystEngComm, 2017, 19, 5545-5551.
The positive standard enthalpy (ΔH°) indicates that the dissolution process is endothermic, meaning it absorbs heat from the surroundings. The positive standard entropy (ΔS°) shows an increase in disorder as the crystal lattice breaks down and the ions disperse into the solution. The positive standard Gibbs free energy (ΔG°) suggests that the dissolution is not spontaneous under standard conditions.
Advanced Research Applications and Mechanistic Investigations
Mechanistic Studies of Flocculation and Coagulation in Aqueous Systems
The application of aluminum ammonium (B1175870) sulfate (B86663) in water treatment is primarily centered on its role as a coagulant and flocculant. The process involves the destabilization of colloidal particles, leading to their aggregation and subsequent removal from the aqueous phase. researchgate.netresearchgate.net The effectiveness of this process depends on several interdependent mechanisms. researchgate.net
When aluminum ammonium sulfate is introduced into water, the aluminum ion (Al³⁺) undergoes hydrolysis, a reaction with water that produces a series of soluble, polynuclear hydroxyl aluminum clusters. alliancechemical.comnih.gov The specific nature and distribution of these aluminum species are highly dependent on factors such as the pH and alkalinity of the water. alliancechemical.comnih.gov These hydrolyzed aluminum species are crucial for the coagulation process. nih.gov
The formation of flocs begins with the interaction of these positively charged hydroxyl aluminum complexes with negatively charged colloidal particles present in the water. alliancechemical.comtu-dresden.de This interaction destabilizes the colloids, allowing them to aggregate into microflocs. tu-dresden.de As these microflocs continue to collide and interact with each other and with the aluminum hydroxide (B78521) precipitate that forms, they grow into larger, visible macroflocs that can be removed by sedimentation or filtration. alliancechemical.comtu-dresden.de
Two primary mechanisms govern the coagulation process using aluminum salts like aluminum ammonium sulfate: charge neutralization and sweep flocculation. mdpi.comresearchgate.net
Charge Neutralization : This mechanism is predominant at lower pH levels and lower coagulant doses. mdpi.com Most colloidal particles in natural water carry a negative surface charge, which creates repulsive forces that keep them suspended. alliancechemical.com The positively charged hydrolyzed aluminum species adsorb onto the surface of these colloids, neutralizing their negative charge. alliancechemical.comwatconman.org This reduction in electrostatic repulsion allows the van der Waals forces of attraction to become dominant, causing the particles to aggregate. tu-dresden.de Flocs formed primarily through charge neutralization have been shown to be capable of significant regrowth after being broken apart. nih.gov
Sweep Flocculation (or Enmeshment) : This mechanism occurs at higher pH ranges and with larger coagulant doses, where the aluminum salt rapidly precipitates as amorphous aluminum hydroxide (Al(OH)₃). tu-dresden.demdpi.com These gelatinous, web-like precipitates physically entrap and sweep the colloidal particles from the water as they settle. alliancechemical.comtu-dresden.deresearchgate.net This process is less selective than charge neutralization and can effectively remove a broad range of impurities. researchgate.net However, flocs formed under sweep flocculation conditions tend to show more irreversible breakage. nih.gov In some cases, charge neutralization can be more efficient, achieving similar turbidity removal with lower coagulant consumption compared to sweep flocculation. mdpi.comresearchgate.net
The structural integrity of the flocs (floc strength) and their ability to reform after being broken by hydraulic shear (reflocculation) are critical for efficient solid-liquid separation. The dominant coagulation mechanism plays a significant role in these properties. uc.pt
Research indicates that when charge neutralization is the primary mechanism, the breakage of flocs is largely reversible. nih.gov The broken floc fragments can re-aggregate to nearly their original size. nih.gov In contrast, flocs formed at higher coagulant dosages, where sweep flocculation is more prevalent, exhibit a distinct irreversibility upon breakage. nih.gov The coagulation efficiency is influenced by various parameters, including pH, coagulant dose, and the chemical composition of the water. watconman.orgnih.gov For instance, the presence of humic acid can affect the flocculation index, but an appropriate dosage of aluminum sulfate can effectively recover broken flocs. consensus.app
Kinetic studies are essential for understanding the rate at which coagulation occurs, which is vital for designing and optimizing water treatment processes. researchgate.net Investigations into the kinetics of coagulation using aluminum ammonium sulfate have shown that the reaction typically follows first-order kinetics. researchgate.netrajpub.comresearchgate.net
A comparative study determined the reaction rate constant (k) for aluminum ammonium sulfate dodecahydrate to be 2.282 s⁻¹, while the rate constant for aluminum sulfate octadecahydrate was 5.727 s⁻¹. researchgate.netrajpub.comresearchgate.net Both coagulants exhibited a first-order reaction (xn = 1.0). researchgate.netrajpub.comresearchgate.net The higher rate constant for aluminum sulfate suggests it reacts more quickly in wastewater treatment scenarios. researchgate.netresearchgate.net The coagulation period (τ1/2), a measure of the time required for the concentration of particles to be halved, is another key parameter derived from kinetic models. jmest.orgijeit.com
| Coagulant | Reaction Rate Constant (k) | Order of Reaction (xn) |
|---|---|---|
| Aluminum Ammonium Sulfate Dodecahydrate | 2.282 s⁻¹ | 1.0 |
| Aluminum Sulfate Octadecahydrate | 5.727 s⁻¹ | 1.0 |
Aluminum ammonium sulfate is effective in removing certain dissolved organic pollutants, such as phenolic compounds, from water. researchgate.netthescipub.com The removal mechanisms are multifaceted and depend on the structure of the organic molecule and the solution chemistry. thescipub.comuniv-biskra.dz The primary mechanisms for the removal of phenolic compounds include:
Adsorption and Complexation : Phenolic compounds can adsorb onto the surface of the amorphous aluminum hydroxide flocs formed during coagulation. thescipub.comuniv-biskra.dz
Electrostatic Charge Neutralization : Partially dissociated organic compounds can be attracted to positively charged aluminum species, leading to their precipitation. thescipub.com
Ligand Exchange : The hydroxyl groups on the surface of aluminum hydroxide flocs can be exchanged with phenolic compounds, leading to their incorporation into the solid phase. univ-biskra.dzresearchgate.net
The efficiency of removal is influenced by the number and position of hydroxyl and carboxyl groups on the aromatic ring of the phenolic compound. thescipub.comresearchgate.net
Catalytic and Precursor Roles in Chemical Transformations
Beyond its use in water treatment, aluminum ammonium sulfate serves as a valuable precursor in the synthesis of other important materials. atamanchemicals.comatamanchemicals.com Through a process called pyrolysis (thermal decomposition), aluminum ammonium sulfate can be converted into alumina (B75360) (aluminum oxide, Al₂O₃). atamanchemicals.comatamanchemicals.com
Alumina is a material with widespread industrial applications. It is used extensively as:
A Catalyst and Catalyst Support : Due to its high surface area and specific crystalline structures (e.g., γ-Al₂O₃), alumina is a cornerstone in industrial catalysis. researchgate.net
An Abrasive : The hardness of alumina makes it suitable for producing grinding powders. atamanchemicals.comatamanchemicals.comresearchgate.net
A Precursor for Synthetic Gems : High-purity alumina is the raw material for synthesizing gems like sapphires and rubies. atamanchemicals.comatamanchemicals.comresearchgate.net
Ceramics and Electronics : Alumina is used in the manufacturing of advanced ceramics and as an electrical insulator in electronic components. researchgate.net
The synthesis of alumina from aluminum ammonium sulfate involves reacting it with ammonia (B1221849) to precipitate alumina hydrate, which is then calcined to produce the final oxide product. researchgate.net This route is recognized as a potential method for preparing high-purity, reactive alumina. researchgate.net
Environmental Chemistry Research (Excluding Toxicity and Safety)
Ammonia Volatilization Mitigation in Agricultural Systems (Mechanistic Aspects)
Aluminum ammonium sulfate is recognized for its role in mitigating ammonia volatilization, a significant pathway for nitrogen loss in agricultural systems. atamanchemicals.comloyalfertilizer.com The primary mechanism behind this mitigation is the chemical alteration of the soil or manure environment, specifically through the reduction of pH. atamanchemicals.comusda.gov
Ammonia (NH₃) volatilization is fundamentally governed by the equilibrium between the ammonium ion (NH₄⁺) and ammonia gas in an aqueous environment. This equilibrium is highly sensitive to pH. In alkaline conditions (high pH), the equilibrium shifts towards the formation of ammonia gas, which can then be lost to the atmosphere. Conversely, in acidic conditions (low pH), the equilibrium favors the non-volatile ammonium ion, which remains dissolved in the soil water and is available for plant uptake. loyalfertilizer.com
The application of aluminum ammonium sulfate to soil or animal manure introduces an acidic compound. atamanchemicals.com When dissolved in water, aluminum ammonium sulfate lowers the pH of the surrounding medium. This acidification directly influences the ammonia-ammonium equilibrium. By increasing the concentration of hydrogen ions (H⁺), the equilibrium is shifted to the left, favoring the formation of the stable ammonium ion (NH₄⁺) over volatile ammonia (NH₃). loyalfertilizer.comusda.gov
The chemical reaction can be represented as:
NH₃ (gas) + H₂O (liquid) ⇌ NH₄⁺ (aqueous) + OH⁻ (aqueous)
By lowering the pH, aluminum ammonium sulfate effectively reduces the concentration of hydroxide ions (OH⁻), thereby promoting the conversion of ammonia into the non-volatile ammonium form and suppressing its release into the atmosphere. usda.gov This mechanism is particularly effective in alkaline soils or in animal housing systems where manure decomposition can lead to high pH levels. atamanchemicals.comloyalfertilizer.com
| pH Level | Relative Abundance of NH₃ (Ammonia) | Relative Abundance of NH₄⁺ (Ammonium) | Potential for Volatilization |
|---|---|---|---|
| 6.0 | Low | High | Low |
| 7.0 | Moderate | Moderate | Moderate |
| 8.0 | High | Low | High |
| 9.0 | Very High | Very Low | Very High |
Analytical Methodologies in Research
Spectroscopic Techniques for Characterization
Spectroscopic methods are indispensable for elucidating the structural and chemical properties of aluminum ammonium (B1175870) sulfate (B86663) at the atomic and molecular levels.
X-ray Diffraction (XRD) for Phase and Crystallinity
X-ray diffraction (XRD) is a primary technique for determining the phase, crystal structure, and degree of crystallinity of aluminum ammonium sulfate. The compound crystallizes in a cubic system, typically belonging to the space group Pa3. arizona.edu The diffraction pattern of aluminum ammonium sulfate exhibits a series of characteristic peaks at specific 2θ angles, which are indicative of its well-defined crystalline lattice.
Analysis of the XRD pattern allows for the identification of the crystalline phase and can be compared with standard diffraction data, such as that from the International Centre for Diffraction Data (ICDD), to confirm the compound's identity. For instance, the simulated XRD pattern for ammonium alum (NH₄Al(SO₄)₂·12H₂O) can be found under PDF card 07-0022. researchgate.net The sharpness and intensity of the diffraction peaks are directly related to the degree of crystallinity; well-defined, sharp peaks suggest a highly crystalline material.
| 2θ Angle (°) | Miller Indices (hkl) | Relative Intensity (%) |
| 14.92 | (210) | - |
| 20.5 | (222) | - |
| 23.8 | (321) | - |
| 29.9 | (420) | - |
| 31.8 | (422) | - |
| 35.4 | (510) | - |
| 38.6 | (521) | - |
Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Vibrations
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in aluminum ammonium sulfate by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of aluminum ammonium sulfate is characterized by several distinct absorption bands corresponding to the vibrational modes of the sulfate ions (SO₄²⁻), ammonium ions (NH₄⁺), and water of hydration (H₂O).
The broad absorption band observed in the region of 3000-3600 cm⁻¹ is attributed to the O-H stretching vibrations of the water molecules. The presence of the ammonium ion is confirmed by absorption bands around 1400-1450 cm⁻¹ (N-H bending) and near 3100-3300 cm⁻¹ (N-H stretching). The sulfate group exhibits characteristic strong absorption bands, typically around 1100 cm⁻¹ (asymmetric stretching) and 615 cm⁻¹ (bending).
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3400 (broad) | O-H stretching | H₂O |
| ~3150 | N-H stretching | NH₄⁺ |
| ~1645 | H-O-H bending | H₂O |
| ~1430 | N-H bending | NH₄⁺ |
| ~1100 (strong) | ν₃ (asymmetric stretch) | SO₄²⁻ |
| ~985 | ν₁ (symmetric stretch) | SO₄²⁻ |
| ~615 | ν₄ (bending) | SO₄²⁻ |
| ~460 | ν₂ (bending) | SO₄²⁻ |
Thermogravimetric Analysis (TGA) and Differential Thermogravimetry (DTG) for Thermal Behavior
Thermogravimetric analysis (TGA) and differential thermogravimetry (DTG) are used to study the thermal stability and decomposition profile of aluminum ammonium sulfate. TGA measures the change in mass of a sample as a function of temperature, while DTG is the first derivative of the TGA curve, showing the rate of mass change.
The thermal decomposition of aluminum ammonium sulfate dodecahydrate occurs in several distinct stages. The initial weight loss, typically occurring between 50°C and 200°C, corresponds to the dehydration of the compound, where the twelve water molecules are released. researchgate.net Subsequent heating to higher temperatures leads to the decomposition of the anhydrous salt, with the evolution of ammonia (B1221849) (NH₃) and sulfur oxides (SOₓ), ultimately leaving a residue of aluminum oxide (Al₂O₃) at very high temperatures. researchgate.net The DTG curve shows distinct peaks corresponding to the maximum rate of mass loss for each decomposition step, providing more precise temperature ranges for these transitions.
| Temperature Range (°C) | Mass Loss (%) | Decomposition Step |
| 50 - 200 | ~47.5 | Dehydration (loss of 12 H₂O) |
| 200 - 450 | ~18.8 | Decomposition of anhydrous salt (loss of NH₃ and some SOₓ) |
| > 450 | ~22.4 | Further decomposition to aluminum oxide (loss of remaining SOₓ) |
Note: The exact temperatures and mass loss percentages can vary depending on factors such as heating rate and atmospheric conditions.
Microscopic and Morphological Analysis
Microscopic techniques are vital for visualizing the surface topography and morphology of aluminum ammonium sulfate crystals and particles.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface of a material. In the context of aluminum ammonium sulfate, SEM can be used to examine the crystal habit, size distribution, and surface features of the compound. For instance, a study on the synthesis of aluminum hydroxide (B78521) nanoparticles using aluminum ammonium sulfate as a precursor utilized SEM to characterize the morphology of the resulting particles. The SEM images revealed the formation of spherical nanoparticles, demonstrating how the morphology of the final product can be assessed. researchgate.net When examining crystalline aluminum ammonium sulfate, SEM can reveal details of the crystal faces and any surface imperfections.
Field Emission Microscopy (FEM)
Field Emission Microscopy (FEM) is a technique capable of providing atomic-resolution images of the surface of a sharp metallic tip. While a powerful surface science tool, there is a lack of specific research in the provided search results detailing the use of FEM for the direct analysis of aluminum ammonium sulfate. The technique is generally applied to conductive materials that can be fashioned into a sharp emitter tip, which is not the typical form of this inorganic salt. Therefore, its application in the direct characterization of aluminum ammonium sulfate is not commonly reported.
Particle Size Distribution Analysis
The analysis of particle size distribution is critical for understanding the physical properties and behavior of crystalline compounds like aluminum ammonium sulfate. Techniques such as laser diffraction are employed to determine the size range and distribution of particles. In a study on high-alumina fly ash, a material containing significant aluminum compounds, a laser particle size analyzer was used to characterize the material before processing. The results showed that over 98% of the material's diameter was within the 0–60 mm range, with a maximum particle size of 30 mm, indicating a relatively fine material. rsc.org
Another study investigating ammonium sulfate particles utilized a combination of a Differential Mobility Analyzer (DMA) and an Optical Particle Counter (OPC) to measure size distributions. copernicus.org This approach allows for the simultaneous measurement of aerosol size and optical properties as a function of relative humidity. copernicus.org While not performed on aluminum ammonium sulfate directly, these methodologies are standard for characterizing the particle size of related sulfate compounds and their precursors.
Table 1: Particle Size Distribution of High-Alumina Fly Ash
| Parameter | Value |
| Size Range | 0 - 60 mm |
| Percentage of Material in Range | > 98% |
| Maximum Particle Size | 30 mm |
This table is interactive. Click on the headers to sort the data.
Chemical Quantification and Speciation Methods
Complexometric Titrations for Aluminum Content
Complexometric titration is a widely used volumetric method for determining the concentration of metal ions, such as aluminum. Due to the slow reaction kinetics of aluminum with ethylenediaminetetraacetic acid (EDTA), a direct titration is often impractical. titrations.info Therefore, back-titration is the preferred approach. titrations.infoscribd.com
In this method, a known excess of a standard EDTA solution is added to the sample containing aluminum ions. scribd.comacs.org The mixture is typically heated, often to boiling for several minutes, to ensure the complete formation of the stable Al-EDTA complex. titrations.infoacs.org The solution is then cooled, and the unreacted EDTA is titrated with a standard solution of a second metal ion, such as zinc chloride, zinc sulfate, or copper(II) sulfate. titrations.infoacs.orgmetrohm.com
The endpoint of the titration is detected using a colorimetric indicator. Dithizone is one such indicator, which produces a bright rose-pink color at the endpoint when titrating with a zinc chloride solution. acs.org Another option involves a ferrocyanide/ferricyanide mixture with 3,3'-dimethylnaphthidine indicator, which also yields a pink color with a zinc titrant. titrations.info Xylenol orange can also be used as an indicator. youtube.com The American Chemical Society provides a standardized method for the assay of aluminum ammonium sulfate dodecahydrate using this back-titration technique. acs.org
A thermometric titration method offers a faster alternative. In this procedure, an excess of EDTA is added to the aluminum sample and boiled. After cooling, the excess EDTA is back-titrated with a copper(II) solution. A thermometric indicator like hydrogen peroxide is used, which decomposes upon reaction with the first excess of Cu2+ ions, causing a sharp, detectable temperature increase that signals the endpoint. metrohm.comlcms.cz This method is robust and can yield results in 2-3 minutes with high reproducibility, showing relative standard deviations of less than 0.3%. lcms.cz
Table 2: Reagents for Complexometric Back-Titration of Aluminum
| Reagent Type | Example Reagents | Role |
| Complexing Agent | Ethylenediaminetetraacetic acid (EDTA) | Forms a stable complex with Al³⁺ |
| Titrant | Zinc chloride (ZnCl₂), Zinc sulfate (ZnSO₄), Copper(II) sulfate (CuSO₄) | Reacts with excess EDTA |
| Buffer | Ammonium acetate–acetic acid | Maintains optimal pH for complexation |
| Indicator | Dithizone, Xylenol orange, 3,3'-dimethylnaphthidine | Signals the titration endpoint via color change |
| Thermometric Indicator | Hydrogen peroxide (H₂O₂) | Used in thermometric titration for endpoint detection |
This table is interactive. Click on the headers to sort the data.
Gravimetric Analysis for Sulfate Ions
Gravimetric analysis is a precise and established method for quantifying sulfate ions in a sample. libretexts.org The fundamental principle of this technique involves the precipitation of the sulfate ions from a solution as a sparingly soluble salt, which is then filtered, dried, and weighed. tsfx.edu.au
For the determination of sulfate, a solution of the aluminum ammonium sulfate sample is prepared in water. The solution is typically acidified, commonly with hydrochloric acid (HCl), and heated to near boiling. tsfx.edu.auyoutube.com A precipitating agent, usually an excess of barium chloride (BaCl₂) solution, is then added slowly to the hot, acidic solution while stirring. tsfx.edu.auyoutube.com This results in the formation of a dense, white precipitate of barium sulfate (BaSO₄). libretexts.org
The precipitation is performed in a hot, acidic medium to promote the formation of larger, more easily filterable crystals and to minimize coprecipitation of impurities. tsfx.edu.au After precipitation, the mixture is often digested by allowing it to stand for a period to ensure complete precipitation and particle growth. The precipitate is then collected by filtration through ashless filter paper, washed with hot water to remove any soluble impurities, and ignited in a crucible at a high temperature until a constant weight is achieved. youtube.com The mass of the resulting barium sulfate is used to stoichiometrically calculate the mass and percentage of sulfate in the original sample. libretexts.org
Distillation Methods for Ammonium Ions
The Kjeldahl method is a classic and widely adopted distillation technique for the determination of nitrogen in substances such as ammonium salts. metrohm.com The process involves converting the nitrogen in the ammonium ion into ammonia gas through distillation, which is then collected and quantified. velp.com
In the first step, the sample containing aluminum ammonium sulfate is placed in a Kjeldahl flask. A strong base, typically a concentrated sodium hydroxide (NaOH) solution, is added to the sample mixture. metrohm.comvelp.com Heating the flask and applying steam distillation liberates the ammonium ions as gaseous ammonia (NH₃). velp.com
The liberated ammonia gas is then passed through a condenser and bubbled into a receiving flask containing an absorbing solution. metrohm.com This solution is usually a known volume of a standard acid (like sulfuric acid or hydrochloric acid) or a boric acid solution. velp.com When a standard acid is used, the excess acid is back-titrated with a standard base. When boric acid is used, the ammonium borate (B1201080) complex formed is titrated directly with a standard acid, often using an indicator like a mix of methyl red and bromocresol green. velp.com The amount of ammonia collected is then used to calculate the concentration of ammonium ions in the original sample. metrohm.com
Potentiometric Titrations for Acid Concentrations
Potentiometric titration is an analytical method used to determine the concentration of a substance in a solution by measuring the change in potential (voltage) as a titrant is added. This technique is particularly useful for analyzing acid mixtures or determining the acidity of a solution where visual indicators are not effective. fsu.edu
To determine the concentration of free acid in a solution of aluminum ammonium sulfate, a standard solution of a strong base, such as sodium hydroxide (NaOH), is used as the titrant. fsu.edu The experimental setup involves a pH meter equipped with a glass electrode and a reference electrode, which are immersed in the sample solution. fsu.edu
As the NaOH titrant is incrementally added to the acidic sample solution, the pH is recorded after each addition. A titration curve is generated by plotting the measured pH against the volume of titrant added. The equivalence point, where the amount of added base is stoichiometrically equal to the amount of acid initially present, is identified by a sharp inflection in the curve. fsu.edu For more precise determination, a derivative plot (ΔpH/ΔV versus volume) can be used, where the equivalence point corresponds to the peak of the curve. fsu.edu This method allows for accurate quantification of the acid concentration in the sample.
Atomic Absorption Spectroscopy (AAS) for Elemental Impurities
Atomic Absorption Spectroscopy (AAS) is a highly sensitive analytical technique used for the quantitative determination of specific elements in a sample. It is particularly effective for detecting trace and ultratrace levels of metallic impurities. acs.org The method is based on the principle that atoms of an element will absorb light at specific wavelengths characteristic of that element.
In the analysis of aluminum ammonium sulfate, AAS is employed to identify and quantify elemental impurities, such as heavy metals. dqaluminumsulfate.com For example, standards for reagent-grade aluminum ammonium sulfate specify limits for impurities like lead, which can be determined using an appropriate atomic absorption technique. fao.org The presence of heavy metals like lead, cadmium, and chromium is a significant concern due to their toxicity. dqaluminumsulfate.com
For the analysis, a sample of aluminum ammonium sulfate is first dissolved to create a sample stock solution. acs.org This solution is then introduced into the AAS instrument, where it is atomized, typically by a flame or a graphite (B72142) furnace. A light source specific to the element being analyzed (e.g., a lead hollow-cathode lamp) emits light through the atomized sample. The instrument measures the amount of light absorbed by the atoms, which is proportional to the concentration of the element in the sample. mdpi.com By comparing the absorbance of the sample to that of standard solutions with known concentrations, the concentration of the impurity can be accurately determined. mdpi.com
Table 3: Common Elemental Impurities in Aluminum Ammonium Sulfate and Analytical Method
| Impurity | Chemical Symbol | Analytical Method |
| Iron | Fe | Atomic Absorption Spectroscopy (AAS) |
| Lead | Pb | Atomic Absorption Spectroscopy (AAS) |
| Cadmium | Cd | Atomic Absorption Spectroscopy (AAS) |
| Chromium | Cr | Atomic Absorption Spectroscopy (AAS) |
| Calcium | Ca | Flame Atomic Absorption Spectroscopy (Flame AAS) |
| Potassium | K | Flame Atomic Absorption Spectroscopy (Flame AAS) |
| Sodium | Na | Flame Atomic Absorption Spectroscopy (Flame AAS) |
This table is interactive. Click on the headers to sort the data.
Future Research Directions and Emerging Paradigms
Integration of Computational Chemistry and Modeling
The advancement of computational chemistry and molecular modeling presents a significant opportunity to deepen the understanding of aluminum ammonium (B1175870) sulfate (B86663) at an atomic level. Future research can leverage these tools to predict and elucidate the compound's properties and behaviors, accelerating the discovery of new applications and optimizing existing ones. Theoretical approaches are poised to provide insights that are difficult or impossible to obtain through experimental methods alone.
Predicting Physicochemical Properties: First-principles calculations, such as those based on Density Functional Theory (DFT), can be employed to investigate the electronic structure, bonding characteristics, and thermodynamic stability of aluminum ammonium sulfate. aps.orgresearchgate.net Such studies could accurately predict crystal structure, lattice parameters, and vibrational frequencies, which are fundamental to understanding its macroscopic properties. Furthermore, modeling can explore the thermodynamics of its dehydration and decomposition processes, providing crucial data for its application as a precursor for alumina (B75360) or in thermal energy storage. akjournals.com For instance, thermodynamic modeling using frameworks like the Pitzer ion-interaction model has already been applied to calculate solubility in complex aqueous systems, and this can be expanded to predict behavior under a wider range of temperatures and compositions. cambridge.org
Modeling of Dynamic Processes: Molecular Dynamics (MD) simulations offer a powerful avenue for studying the dynamic behavior of aluminum ammonium sulfate. cranfield.ac.ukmdpi.comresearchgate.net Future research could apply MD to simulate the crystallization process from aqueous solutions, providing a detailed picture of nucleation and crystal growth mechanisms. researchgate.net This would be invaluable for designing synthesis routes that yield crystals with specific sizes and morphologies. cranfield.ac.uk In the context of its application in phase change materials, MD simulations can model the melting and solidification behavior of aluminum ammonium sulfate dodecahydrate, helping to understand phenomena like supercooling and phase separation at the molecular level. researchgate.net By simulating the interactions between the hydrated salt and various additives, computational models can guide the rational design of composite materials with enhanced thermal properties. researchgate.net
Elucidating Reaction Mechanisms: Computational tools can also be used to investigate the mechanisms of reactions involving aluminum ammonium sulfate. For example, quantum chemical calculations can map the potential energy surface for its thermal decomposition, identifying transition states and intermediate species. akjournals.com In its role as a coagulant in water treatment, modeling can simulate the hydrolysis of the aluminum ion and the subsequent formation of aluminum hydroxide (B78521) flocs, clarifying how it interacts with and removes suspended particles. By integrating these computational approaches, researchers can build comprehensive models that connect atomic-scale properties to macroscopic performance, paving the way for the rational design of aluminum ammonium sulfate-based materials for targeted applications.
Novel Synthesis Routes for Tailored Properties
While traditional synthesis methods for aluminum ammonium sulfate, such as the double decomposition and bauxite (B576324) methods, are well-established for large-scale production, future research is increasingly focused on developing novel synthesis routes that offer greater control over the material's properties and improve sustainability. researchgate.net These emerging paradigms aim to produce aluminum ammonium sulfate with tailored characteristics like specific crystal sizes, purity levels, and porosity, while also utilizing waste streams as raw materials.
Sustainable Synthesis from Waste Materials: A significant future direction is the development of greener synthesis processes that valorize industrial waste. Research has demonstrated the feasibility of producing aluminum ammonium sulfate from various waste sources. One innovative approach involves using the aluminum trichloride (B1173362) waste generated from Friedel-Crafts reactions in organic synthesis. mdpi.com This process recovers aluminum and utilizes waste sulfuric acid, reducing both landfill waste and the consumption of virgin raw materials. mdpi.com Another promising route is the extraction of aluminum from drinking water treatment sludge. akjournals.com An ammonium sulfate roasting process can be used to convert the aluminum compounds in the sludge into soluble metal sulfates, from which high-purity aluminum ammonium sulfate can be recovered. akjournals.com This not only addresses the environmental challenge of sludge disposal but also creates a circular economy model for aluminum coagulants.
Control of Crystallization for Tailored Morphologies: The physical properties of aluminum ammonium sulfate crystals, such as size and shape, are critical for many of its applications. Future research will focus on precisely controlling the crystallization process to tailor these properties. Studies on the cooling crystallization of aluminum ammonium sulfate have shown that parameters like stirring speed and cooling rate can influence the metastable zone width (MSZW) and final crystal size. youtube.com By carefully manipulating these parameters, it is possible to produce crystals with a desired particle size distribution, which is important for applications ranging from catalysts to phase change materials. Understanding the thermodynamics of dissolution and crystallization, including calculating properties like standard enthalpy and entropy, will be crucial for optimizing these processes. youtube.com
Synthesis of Composite and Porous Materials: Beyond producing pure crystals, novel synthesis routes are being explored to create advanced composite and porous materials. For instance, blends of aluminum sulfate and ammonium sulfate can be used in a direct foaming process to synthesize highly porous foamed alumina. researchgate.net By varying the mole fraction of the components and the thermal processing conditions, materials with high porosity and large average pore sizes can be achieved. researchgate.net Such materials have potential applications as lightweight structural components or as scaffolds in biomedical engineering. researchgate.net These synthesis strategies highlight a shift from producing a bulk chemical to engineering a functional material with precisely controlled properties.
Expansion of Advanced Material Applications
Aluminum ammonium sulfate, traditionally used in bulk applications like water purification and dyeing, is finding new life in the realm of advanced materials. researchgate.netcncb.ac.cn Future research is set to expand its utility in high-performance applications, primarily by leveraging its thermal properties and its role as a chemical precursor for sophisticated ceramic materials.
Composite Phase Change Materials (CPCMs) for Thermal Energy Storage: One of the most promising emerging applications for aluminum ammonium sulfate dodecahydrate (AASD) is in thermal energy storage. cranfield.ac.ukmdpi.com Hydrated salts like AASD have high latent heat storage capacity, but often suffer from drawbacks such as high supercooling and low thermal conductivity. cranfield.ac.ukmdpi.comrsc.org Research is focused on developing novel CPCMs by incorporating various additives into the AASD matrix to overcome these limitations. cranfield.ac.ukresearchgate.net
Studies have shown that mixing AASD with nucleating agents, thickeners, and thermally conductive fillers can significantly enhance its performance. For example, composite materials have been prepared by adding substances like xanthan gum, calcium fluoride (B91410), and various nanoparticles (e.g., TDN) to AASD. researchgate.net These additives help to maintain the chemical structure of the AASD while improving thermal reliability over repeated melting and solidification cycles. researchgate.net Another approach involves combining AASD with organic compounds like stearic acid or incorporating it into a porous matrix of expanded graphite (B72142). mdpi.comuni-bielefeld.de These modifications have been shown to reduce the degree of undercooling and dramatically increase thermal conductivity. mdpi.com The development of these advanced CPCMs opens up applications in solar thermal storage and industrial waste heat recovery. cranfield.ac.ukresearchgate.net
| Base Material | Additive(s) | Key Improvement(s) | Melting Temp. (°C) | Latent Heat (J/g) | Reference |
|---|---|---|---|---|---|
| AASD | Xanthan Gum, Calcium Fluoride, TDN Nanoparticles | Good thermal reliability | 89.4–91.5 | 180.9–220.9 | researchgate.net |
| AASD | Stearic Acid, CaF2, Deionized Water | Reduced undercooling by ~10 K; Improved cycle stability | Not specified | Maintained after cycles | mdpi.com |
| AASD | Expanded Graphite | Increased thermal conductivity; Reduced supercooling | ~91.5 | 187.2 |
Precursor for Advanced Alumina Ceramics: Pyrolysis of aluminum ammonium sulfate yields alumina (aluminum oxide), a highly versatile ceramic. cncb.ac.cn This decomposition pathway allows for the production of alumina with specific characteristics for advanced applications. For example, it is used as a precursor to synthesize grinding powders and even synthetic gems. cncb.ac.cn The thermal decomposition process can be controlled to influence the phase, particle size, and porosity of the resulting alumina. Research into the synthesis of foamed alumina from aluminum sulfate and ammonium sulfate blends demonstrates the potential to create highly porous ceramic structures. researchgate.net These materials could be used in applications requiring high strength-to-weight ratios, such as tissue scaffolds or catalyst supports. researchgate.net Further research into controlling the pyrolysis conditions of aluminum ammonium sulfate could lead to the production of tailored alumina nanoparticles and other advanced ceramic structures.
Deeper Mechanistic Understanding of Environmental Interactions
While aluminum ammonium sulfate is widely used in environmental applications like water treatment, a deeper, mechanistic understanding of its interactions within ecosystems is crucial for optimizing its use and mitigating potential long-term impacts. researchgate.net Future research will need to move beyond observing its efficacy to elucidating the fundamental chemical and biological processes it influences.
Coagulation Dynamics and Floc Formation: In water and wastewater treatment, aluminum ammonium sulfate functions as a coagulant by hydrolyzing to form aluminum hydroxide colloids, which adsorb and entrap suspended particles. researchgate.net However, the kinetics and efficiency of this process depend on a multitude of factors, including pH, temperature, and water chemistry. A kinetic study comparing aluminum ammonium sulfate dodecahydrate with aluminum sulfate octadecahydrate found that both followed first-order reaction kinetics in wastewater, but the rate constant for aluminum sulfate was significantly higher. researchgate.net Specifically, the rate constant (k) for Al₂(SO₄)₃·18H₂O was 5.727 s⁻¹, whereas for NH₄Al(SO₄)₂·12H₂O it was 2.282 s⁻¹. researchgate.net This suggests that while both are effective, their reaction mechanisms and speeds differ. Future research should focus on modeling the hydrodynamics and sludge characteristics resulting from its use to optimize treatment plant design and operation. researchgate.net Understanding the precise structure of the aluminum hydroxide flocs formed under different conditions can lead to more efficient removal of specific contaminants.
Environmental Fate and Transformation Products: Once introduced into the environment, aluminum ammonium sulfate dissociates into its constituent ions: aluminum (Al³⁺), ammonium (NH₄⁺), and sulfate (SO₄²⁻). The environmental impact is therefore related to the fate of these individual components. The compound itself is highly soluble in water and is not persistent in soils. However, the resulting ions can participate in various biogeochemical cycles. The ammonium ion can be a nutrient for plants and microbes but can also contribute to nitrification and potential water quality issues if present in excess. The sulfate ion is generally less problematic but can influence the cycling of other elements.
The aluminum ion is of particular interest due to its potential neurotoxicity and effects on bone. rsc.org While often bound in insoluble forms, changes in environmental pH can increase its bioavailability. rsc.org The production process itself also has an environmental footprint; manufacturing involving primary aluminum can be carbon-intensive, though using recycled aluminum significantly reduces emissions. Future research should employ advanced analytical techniques and ecosystem modeling to trace the pathways of these ions, understand their bioavailability, and assess their long-term effects on soil and aquatic ecosystems. This will enable a more comprehensive life-cycle assessment and promote the sustainable use of this important chemical compound.
Q & A
Q. What safety protocols are essential when handling aluminum ammonium sulfate dodecahydrate in laboratory settings?
Researchers must wear protective gloves, clothing, and eye/face protection to prevent direct contact. In case of inhalation, relocate the individual to fresh air. If ingested, contact a poison control center immediately. Safety Data Sheets (SDS) emphasize proper ventilation and hygiene practices, including pre-use risk assessments and emergency response planning .
Q. What methods ensure the synthesis of high-purity aluminum ammonium sulfate dodecahydrate?
Recrystallization from aqueous solutions under controlled temperature gradients is recommended. Solubility data (e.g., 1.868 mol/kg at 298.15 K) guides solvent selection, while vacuum filtration removes impurities. Confirm purity via X-ray diffraction (XRD) or gravimetric analysis after dehydration .
Q. How can structural integrity be validated during characterization?
Use spectroscopic techniques like FT-IR to identify sulfate (SO₄²⁻) and ammonium (NH₄⁺) functional groups. Thermodynamic data, such as Gibbs free energy (ΔG) for dehydration steps (e.g., ΔG₁ = 6,064.65 J/mol at 75°C), corroborate phase transitions observed in XRD or DSC .
Q. What analytical techniques are suitable for assessing purity?
Thermogravimetric analysis (TGA) quantifies water content by mass loss during dehydration (e.g., 9 H₂O lost at 94.74°C under 10 K/min heating). Ion chromatography or titration with standardized barium chloride solutions can quantify sulfate ions .
Advanced Research Questions
Q. What thermodynamic models explain the dehydration mechanism of aluminum ammonium sulfate dodecahydrate?
The dehydration occurs in two steps: loss of 9 H₂O (ΔG₁ = 6,064.65 J/mol at 75°C) followed by 3 H₂O (ΔG₂ = 23,604.91 J/mol at 75°C). Water activity (aₐ) and vapor pressure (p_w) data (e.g., aₐ = 0.79 at 75°C) inform phase diagrams, while the Kissinger equation calculates activation energy (Eₖ = 93.53 kJ/mol for the first step) .
Q. How do heating rates influence dehydration kinetics?
Higher heating rates (e.g., 10 K/min) shift dehydration peaks to higher temperatures (94.74°C vs. 70.20°C at 1 K/min). The Kissinger plot (R² = 0.9978) confirms the relationship between peak temperature (T_p) and activation energy, critical for optimizing industrial drying processes .
Q. What methodologies detect and quantify by-products like ammonium bisulfate in thermal decomposition?
Ion-specific electrodes or Raman spectroscopy identify bisulfate (HSO₄⁻) formation. Compositional analysis via Table 1 in (e.g., ion chromatography) distinguishes sulfates from bisulfates in SCR denitrification residues .
Q. How can aluminum ammonium sulfate dodecahydrate be optimized as a phase-change material (PCM)?
Thermal cycling tests assess stability, while additives (e.g., SiO₂) mitigate supercooling. Enthalpy data (e.g., 30.54 kJ/kg at 75°C) and water retention properties (aₐ = 0.79) guide PCM formulation for energy storage .
Q. What experimental designs address contradictions in reported activation energy values?
Discrepancies arise from differing heating rates or sample preparation. Replicate studies using standardized TGA protocols (e.g., 5 K/min) and compare results with Kissinger-derived Eₖ (93.53 kJ/mol vs. 118.70 kJ/mol for secondary dehydration) to identify systematic errors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
